Chemical structure and molecular weight of 3-(2-Isopropoxyphenyl)azetidine
Chemical structure and molecular weight of 3-(2-Isopropoxyphenyl)azetidine
Abstract
Introduction: The Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and cell permeability, while also providing a vector for exploring chemical space beyond the more common five- and six-membered rings.[2] The incorporation of an azetidine moiety can lead to enhanced biological activity and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile. This guide focuses on the specific, albeit not widely documented, derivative, 3-(2-Isopropoxyphenyl)azetidine, to provide a foundational understanding for its potential synthesis and application.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(2-Isopropoxyphenyl)azetidine was deduced from its IUPAC name. It consists of an azetidine ring substituted at the 3-position with a 2-isopropoxyphenyl group.
Chemical Structure
Caption: Chemical structure of 3-(2-Isopropoxyphenyl)azetidine.
Molecular Formula and Weight
Based on the deduced structure, the molecular formula and molecular weight have been calculated.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Monoisotopic Mass | 191.131014 g/mol |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(2-Isopropoxyphenyl)azetidine. These values are estimations based on its structure and can serve as a guide for experimental design.
| Property | Predicted Value |
| pKa (most basic) | 9.5 - 10.5 |
| logP | 2.0 - 2.5 |
| Topological Polar Surface Area (TPSA) | 21.26 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Proposed Synthetic Pathway
Given the absence of a documented synthesis for 3-(2-Isopropoxyphenyl)azetidine, a plausible synthetic route is proposed based on established methodologies for the synthesis of 3-substituted azetidines. A common and effective strategy involves the cyclization of a suitably substituted 1,3-difunctionalized propane derivative.[3]
Overview of the Synthetic Strategy
The proposed synthesis starts from commercially available 2-isopropoxyaniline and proceeds through the formation of a key intermediate, an N-protected 3-amino-1-(2-isopropoxyphenyl)propan-1-ol, followed by cyclization to the azetidine ring.
Caption: Proposed synthetic workflow for 3-(2-Isopropoxyphenyl)azetidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Isopropoxyiodobenzene
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Diazotization: Dissolve 2-isopropoxyaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
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Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of potassium iodide in water. Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
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Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 2-isopropoxyiodobenzene.
Step 2: Synthesis of 3-(2-Isopropoxyphenyl)propenal
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Heck Coupling: In a reaction vessel, combine 2-isopropoxyiodobenzene, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).
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Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or GC-MS).
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Work-up and Purification: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate. Purify the resulting crude aldehyde by column chromatography.
Step 3: Synthesis of N-Protected 3-amino-1-(2-isopropoxyphenyl)propane
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Reductive Amination: To a solution of 3-(2-isopropoxyphenyl)propenal in a suitable solvent (e.g., methanol or dichloromethane), add a primary amine with a suitable protecting group (e.g., benzylamine for a Cbz protecting group precursor or a primary amine that can be easily removed). Then, add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude amine by column chromatography.
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Protection (if necessary): If not already protected, protect the secondary amine with a suitable protecting group (e.g., Boc or Cbz) under standard conditions.
Step 4: Synthesis of N-Protected 3-(2-Isopropoxyphenyl)azetidine
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Mesylation: Dissolve the N-protected 3-amino-1-(2-isopropoxyphenyl)propan-1-ol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by methanesulfonyl chloride dropwise.
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Cyclization: After the formation of the mesylate is complete, add a strong base (e.g., sodium hydride) to effect the intramolecular cyclization to the azetidine ring.
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Work-up and Purification: Carefully quench the reaction with water and extract the product. Purify the crude product by column chromatography.
Step 5: Deprotection to Yield 3-(2-Isopropoxyphenyl)azetidine
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Deprotection: Remove the protecting group under appropriate conditions. For a Boc group, use an acid such as trifluoroacetic acid. For a Cbz group, use catalytic hydrogenation.
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Work-up and Purification: Neutralize the reaction mixture and extract the final product. The product may be purified by distillation, crystallization, or chromatography to yield the final product, 3-(2-Isopropoxyphenyl)azetidine.
Potential Applications and Future Directions
While there is no specific biological data for 3-(2-Isopropoxyphenyl)azetidine, its structural features suggest potential applications in several areas of drug discovery.
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CNS-Active Agents: The lipophilic nature of the isopropoxyphenyl group combined with the polar azetidine ring could result in a molecule with the potential to cross the blood-brain barrier. Many CNS-active compounds feature similar structural motifs.[4]
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Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex chemical libraries. The secondary amine of the azetidine ring provides a convenient handle for further functionalization.
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Bioisosteric Replacement: The 3-substituted azetidine moiety can be used as a bioisostere for other common rings in known bioactive molecules, potentially leading to improved pharmacological properties.
Further research would be required to synthesize and characterize 3-(2-Isopropoxyphenyl)azetidine and to evaluate its biological activity in various assays.
Conclusion
This technical guide provides a foundational resource for the study of 3-(2-Isopropoxyphenyl)azetidine. While experimental data for this specific molecule is not currently available, its structure has been deduced, its molecular weight calculated, and a plausible synthetic pathway has been proposed based on established chemical literature. The unique combination of an azetidine ring and a substituted phenyl group makes this compound an interesting target for synthesis and for exploration in the context of medicinal chemistry and drug discovery. The information presented herein is intended to facilitate further research into this and other novel azetidine derivatives.
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